molecular formula C15H28O4 B13780241 Diisopropyl azelate CAS No. 6946-84-5

Diisopropyl azelate

Cat. No.: B13780241
CAS No.: 6946-84-5
M. Wt: 272.38 g/mol
InChI Key: MCQNUBHLBYBDRS-UHFFFAOYSA-N
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Description

Diisopropyl azelate is an organic compound with the molecular formula C15H28O4. It is an ester derived from azelaic acid and isopropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a colorless liquid with a mild odor and is used in the synthesis of various materials and chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropyl azelate can be synthesized through the esterification of azelaic acid with isopropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of azelaic acid and isopropanol to a reactor, along with a catalyst. The reaction mixture is then heated and stirred to promote esterification. The resulting product is purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Diisopropyl azelate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diisopropyl azelate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

    Industry: It is used in the production of biodegradable polymers, plasticizers, and lubricants.

Mechanism of Action

The mechanism of action of diisopropyl azelate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of azelaic acid and isopropanol. Azelaic acid, in turn, has been shown to modulate various biological pathways, including those involved in inflammation and microbial growth .

Comparison with Similar Compounds

Uniqueness: Diisopropyl azelate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Biological Activity

Diisopropyl azelate (DIPA) is an ester derived from azelaic acid, known for its potential biological activities. This compound has garnered attention in the fields of pharmacology and dermatology due to its unique properties, particularly in modulating membrane fluidity and exhibiting immunomodulatory effects. This article reviews the biological activity of DIPA, including its mechanisms of action, therapeutic applications, and relevant case studies.

DIPA's biological activity is primarily attributed to its ability to influence plasma membrane fluidity. This modulation affects various membrane proteins involved in immune responses, leading to altered signaling pathways in cells. The following key mechanisms have been identified:

  • Membrane Fluidity Modulation : DIPA alters the physical properties of cell membranes, which can enhance or inhibit the function of membrane proteins involved in immune signaling .
  • Cytokine Signaling Inhibition : DIPA has been shown to decrease cytokine signaling from pattern recognition receptors in dendritic cells, suggesting a potential role in reducing inflammation .
  • Phospholipase Activity Suppression : It inhibits phospholipase A2 (PLA2) activity, which is significant in conditions such as envenomation from brown recluse spider bites .

Therapeutic Applications

DIPA's unique properties make it a candidate for various therapeutic applications:

  • Treatment of Envenomation : In a clinical case study, DIPA was used topically to treat a brown recluse spider bite. The treatment resulted in significant reduction of hemolysis and inflammation within days .
  • Immunomodulation : DIPA's ability to modulate immune responses positions it as a potential therapeutic agent for autoimmune diseases and inflammatory conditions .
  • Antimicrobial Activity : Preliminary studies suggest that DIPA may exhibit antimicrobial properties against antibiotic-resistant strains such as Staphylococcus aureus .

Case Studies

The following case studies illustrate the practical applications and effectiveness of DIPA:

  • Brown Recluse Spider Bite Treatment :
    • A 51-year-old male patient received topical DIPA treatment within four hours post-bite. The treatment was applied twice daily, leading to resolution of symptoms within ten days without complications. This case highlights DIPA's efficacy in mitigating the effects of venom-induced cytotoxicity .
  • Insulin Resistance Study :
    • In a study involving overweight males with insulin resistance, oral administration of DIPA significantly reduced fasting glucose and insulin levels, indicating potential benefits in metabolic disorders .

Research Findings

A summary of key research findings related to DIPA's biological activity is presented below:

Study FocusFindingsReference
Membrane FluidityModulates plasma membrane fluidity affecting immune response signaling
Envenomation TreatmentInhibits hemolysis and PLA2 activity; effective in treating brown recluse bites
Antimicrobial PropertiesDemonstrated efficacy against antibiotic-resistant bacteria
Metabolic EffectsReduced fasting glucose and insulin levels in subjects with insulin resistance

Properties

CAS No.

6946-84-5

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

dipropan-2-yl nonanedioate

InChI

InChI=1S/C15H28O4/c1-12(2)18-14(16)10-8-6-5-7-9-11-15(17)19-13(3)4/h12-13H,5-11H2,1-4H3

InChI Key

MCQNUBHLBYBDRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCCCCCC(=O)OC(C)C

Origin of Product

United States

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